molecular formula C17H12O5 B11834373 5-(6-(Methoxycarbonyl)naphthalen-2-yl)furan-2-carboxylic acid CAS No. 488816-68-8

5-(6-(Methoxycarbonyl)naphthalen-2-yl)furan-2-carboxylic acid

Cat. No.: B11834373
CAS No.: 488816-68-8
M. Wt: 296.27 g/mol
InChI Key: PDXHZWDSKVJIHB-UHFFFAOYSA-N
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Description

5-(6-(Methoxycarbonyl)naphthalen-2-yl)furan-2-carboxylic acid is a heterocyclic compound that belongs to the class of furans It is characterized by the presence of a naphthalene ring substituted with a methoxycarbonyl group and a furan ring substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-(Methoxycarbonyl)naphthalen-2-yl)furan-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the radical bromination of a precursor compound followed by subsequent reactions to introduce the methoxycarbonyl and carboxylic acid groups . The reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in solvents like carbon tetrachloride (CCl4) under reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(6-(Methoxycarbonyl)naphthalen-2-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(6-(Methoxycarbonyl)naphthalen-2-yl)furan-2-carboxylic acid lies in its combination of a naphthalene ring and a furan ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals .

Properties

CAS No.

488816-68-8

Molecular Formula

C17H12O5

Molecular Weight

296.27 g/mol

IUPAC Name

5-(6-methoxycarbonylnaphthalen-2-yl)furan-2-carboxylic acid

InChI

InChI=1S/C17H12O5/c1-21-17(20)13-5-3-10-8-12(4-2-11(10)9-13)14-6-7-15(22-14)16(18)19/h2-9H,1H3,(H,18,19)

InChI Key

PDXHZWDSKVJIHB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3=CC=C(O3)C(=O)O

Origin of Product

United States

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